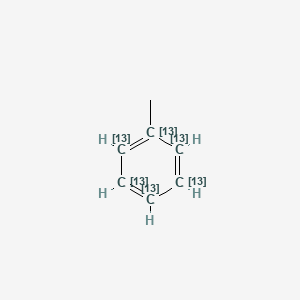

甲苯-13C6

描述

Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound with the molecular formula C7H8 . It is a highly reactive molecule that can undergo various chemical reactions.

Molecular Structure Analysis

The molecular structure of methyl(1,2,3,4,5,6-13C6)cyclohexatriene is represented by the isomeric SMILES: C [13C]1= [13CH] [13CH]= [13CH] [13CH]= [13CH]1 . This indicates that the molecule consists of a cyclohexatriene ring with a methyl group attached, and all six carbon atoms in the ring are carbon-13 isotopes .Chemical Reactions Analysis

Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent adducts.Physical and Chemical Properties Analysis

The physical and chemical properties of methyl(1,2,3,4,5,6-13C6)cyclohexatriene include a molecular weight of 98.095 g/mol, an XLogP3 of 2.7, and no hydrogen bond donor or acceptor count . It has a complexity of 42 and an isotope atom count of 6 .科学研究应用

甲苯的催化氧化

甲苯-13C6 用于与甲苯催化氧化相关的研究。此过程对于控制甲苯排放至关重要,甲苯是一种对环境和人类健康有害的污染物。催化氧化法将甲苯降解为 CO2,而不会释放其他污染物 .

环境分析

This compound 用于环境分析。例如,β-HCH(β-BHC)(¹³C₆,99%)100 µg/mL 甲苯是一种用于此类目的的产品 .

甲苯气体传感器

正在进行研究以开发用于检测甲苯气体的有效传感器,这对环境和个人健康至关重要。This compound 可用于开发这些传感器 .

合成及生物学应用

This compound 可用于合成 1,2,3-三唑,三唑在药物发现、有机合成、高分子化学、超分子化学、生物偶联、化学生物学、荧光成像和材料科学方面具有广泛的应用 .

代谢组学中改进的化合物鉴定

This compound 用于代谢组学应用。一种称为同位素比率异常分析 (IROA) 的技术利用用this compound 同位素标记的样本。这种标记策略导致特征性的同位素模式,使生物信号与伪影区分开来,并产生确切的碳原子数,从而显着减少可能的分子式

作用机制

Target of Action

Toluene-13C6, also known as DTXSID10745758, methyl(1,2,3,4,5,6-13C6)cyclohexatriene, or Benzene-13C6, methyl-, is an aromatic hydrocarbon and a mono-substituted derivative of benzene . It is widely used in industry as a building block for pharmaceutical goods and as an organic solvent in synthetic preparations . .

Mode of Action

It is known that toluene, the parent compound of toluene-13c6, can interact with various cellular proteins closely associated with the actions of misused substances

Biochemical Pathways

Toluene-13C6 may be involved in several biochemical pathways. For instance, toluene, the parent compound, is known to be involved in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot . It is also involved in reactions with hydroxyl radicals

Pharmacokinetics

It is known that toluene, the parent compound, can be absorbed through inhalation, ingestion, and skin contact, and it is distributed throughout the body, with the highest concentrations found in adipose tissue . Toluene is metabolized primarily in the liver and excreted in the urine

Result of Action

It is known that toluene, the parent compound, can have significant effects on brain structures and processes involved in the rewarding aspects of drugs

生化分析

Biochemical Properties

Toluene-13C6, like toluene, interacts with various enzymes, proteins, and other biomolecules. Its biotransformation leads to the generation of reactive oxygen species that cause oxidative stress and DNA damages

Cellular Effects

Toluene-13C6 has significant effects on various types of cells and cellular processes. It has been reported to induce oxidative DNA damages resulting in genotoxicity in different brain regions including cortex, cerebellum, and hippocampus . It also affects cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Toluene-13C6 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toluene-13C6 change over time. Long-term and intense exposure to toluene vapors has been shown to have a severe impact on central nervous system myelin . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Toluene-13C6 vary with different dosages in animal models. High doses of toluene have effects similar to other volatile substances such as psychomotor damage, excitation and later inhibition of locomotor activities, loss of the standing reflex, and sedation

Metabolic Pathways

Toluene-13C6 is involved in various metabolic pathways. It is known to be a precursor to form polycyclic aromatic hydrocarbons (PAHs) and soot

属性

IUPAC Name |

methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745758 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.095 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-35-3 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)